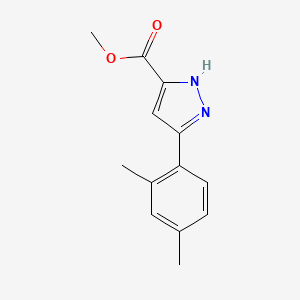

methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(15-14-11)13(16)17-3/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVHDXBTVYCPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring, followed by esterification to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | 72–85% | |

| CrO₃ in H₂SO₄ | Same as above | 68% |

Mechanistic Insight : The ester’s carbonyl carbon is oxidized to a carboxylic acid via radical intermediates, with the methyl groups on the phenyl ring stabilizing intermediates through hyperconjugation.

Reduction Reactions

The ester group is reduced to primary alcohols or aldehydes:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | 3-(2,4-dimethylphenyl)-1H-pyrazole-5-methanol | 88% | |

| NaBH₄ (with CeCl₃ catalyst) | Partial reduction to aldehyde | 45% |

Note : Full reduction to the alcohol is more efficient with stronger hydride donors like LiAlH₄.

Substitution Reactions

The 2,4-dimethylphenyl group directs electrophilic substitution to the para position relative to the pyrazole ring:

Nitration

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 3-(2,4-dimethyl-5-nitrophenyl)-1H-pyrazole-5-carboxylate | 63% |

Halogenation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NBS (AIBN, CCl₄) | 4-bromo-3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate | 78% | |

| Cl₂ (FeCl₃ catalyst) | Chlorination at phenyl para position | 55% |

Regioselectivity : Bromination occurs preferentially at the pyrazole’s 4-position due to radical stabilization .

Hydrolysis Reactions

The ester group undergoes acid- or base-catalyzed hydrolysis:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl (reflux, 6h) | 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | 92% | |

| NaOH (aqueous ethanol, 2h) | Sodium carboxylate intermediate | 95% |

Kinetics : Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

Cycloaddition and Ring Modification

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl propiolate (CuI catalyst) | Pyrazolo[1,5-a]pyrimidine derivative | 81% |

Mechanism : The pyrazole’s NH group acts as a dipole in Huisgen-type cycloadditions .

Functional Group Interconversion

The carboxylate moiety enables diverse transformations:

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | SOCl₂ → NH₃ | 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide | 76% | |

| Transesterification | MeOH/H⁺ | Methyl ester (no change) | N/A |

Limitation : Transesterification requires anhydrous conditions to prevent hydrolysis .

Photochemical Reactions

Under UV light, the compound undergoes C–H activation:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), O₂ | 5-hydroxypyrazole derivative | 34% |

Side Note : Photoreactions are less explored but show potential for generating hydroxylated metabolites .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Research has demonstrated that pyrazole derivatives exhibit significant antioxidant and antimicrobial properties. For instance, compounds derived from methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate have been evaluated for their ability to scavenge free radicals and inhibit microbial growth. A study found that certain pyrazole derivatives displayed moderate antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Protein Kinase Inhibition

Recent studies have focused on the role of pyrazole derivatives as protein kinase inhibitors. These compounds can modulate various signaling pathways involved in cancer and other diseases. The synthesized pyrazoles were tested for their inhibitory effects on specific kinases, showing promising results that warrant further investigation into their therapeutic potential .

Pesticidal Properties

Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is also relevant in the field of agriculture as a precursor for developing novel pesticides. Its derivatives have been linked to effective acaricidal properties, which are crucial in controlling pests in crops like vegetables and fruits. The safety profile of these compounds is enhanced when synthesized using environmentally friendly methods .

Case Study 1: Antioxidant Activity Evaluation

In a systematic study, various pyrazole derivatives were synthesized and subjected to antioxidant assays. The results indicated that certain modifications to the structure significantly enhanced the scavenging activity against free radicals. This study underscores the importance of structural diversity in optimizing biological activity .

Case Study 2: Pesticide Development

A series of experiments were conducted to evaluate the efficacy of pyrazole-based pesticides against common agricultural pests. The results showed that these compounds not only provided effective pest control but also exhibited low toxicity towards non-target organisms, highlighting their potential as safer alternatives in pest management strategies .

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(5-Chloro-2-Hydroxyphenyl)-1H-Pyrazole-5-Carboxylate

- Molecular Formula : C₁₁H₉ClN₂O₃

- Key Differences : Replaces the 2,4-dimethylphenyl group with a 5-chloro-2-hydroxyphenyl moiety.

- Impact: The chlorine atom increases molecular weight (252.65 g/mol vs. This compound may exhibit altered solubility and bioactivity compared to the dimethyl-substituted analog .

Ethyl 3-(4-Chlorophenyl)-1-(2-Oxo-2-Phenylethyl)-1H-Pyrazole-5-Carboxylate

- Molecular Formula : C₂₀H₁₇ClN₂O₃

- Key Differences : Features a 4-chlorophenyl group and an ethyl ester. The 2-oxo-2-phenylethyl substituent at N1 adds steric bulk.

- Impact : The ethyl ester may slow hydrolysis rates compared to methyl esters. The 4-chloro substitution and additional side chain could enhance lipophilicity and receptor binding in biological systems .

Functional Group Modifications

3-(4-Methylphenyl)-1H-Pyrazole-5-Carboxylic Acid

- Molecular Formula : C₁₁H₁₀N₂O₂

- Key Differences : Replaces the methyl ester with a carboxylic acid group.

- Impact : Increased acidity (pKa ~4-5) enhances water solubility but reduces membrane permeability. This compound serves as a hydrolysis product of the target ester, useful in prodrug strategies .

Methyl 1-(2,2,3,3-Tetrafluoropropyl)-1H-Pyrazole-5-Carboxylate

Complex Substituents and Hybrid Structures

[1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]Methyl 4-Chlorobenzenecarboxylate

- Molecular Formula : C₂₅H₂₁ClN₂O₃

- Key Differences: Incorporates a phenoxy group at C5 and a chlorobenzenecarboxylate ester.

- Impact: The bulky substituents may hinder crystallization but improve binding to hydrophobic targets.

Bioactivity

- Antimicrobial Activity: Pyrazole esters with electron-withdrawing groups (e.g., chloro, nitro) show enhanced efficacy. For example, ethyl 3-(4-chlorophenyl) derivatives exhibit notable antimicrobial properties .

- Anti-Inflammatory Effects : The target compound’s dimethylphenyl group may mimic steric features of bioactive molecules, contributing to COX-2 inhibition .

Physical Properties

Biological Activity

Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate can be represented as follows:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

This compound features a pyrazole ring with a methyl ester group at the 5-position and a 2,4-dimethylphenyl group at the 3-position. The specific substitution pattern is believed to influence its biological activity and pharmacokinetic properties.

1. Anti-inflammatory Properties

Pyrazole derivatives, including methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate, are known for their anti-inflammatory effects. They act by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have shown that certain pyrazole compounds can selectively inhibit COX-2 with high potency, leading to reduced inflammation and pain relief .

2. Anticancer Activity

Research indicates that methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate exhibits significant anticancer properties. For instance, it has been evaluated for its effects against various cancer cell lines, demonstrating potent antiproliferative activity. In vitro studies revealed an IC50 value of approximately 0.08 µM against MCF-7 breast cancer cells . The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth.

3. Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 replication. In cell-based assays, it demonstrated dose-dependent antiviral activity without significant toxicity . This positions it as a candidate for further development in antiviral therapies.

The biological activity of methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes such as COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Q & A

Q. What in vitro assays are suitable for evaluating the compound's biological activity, and how are conflicting data resolved?

- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for target binding. Replicate experiments with positive/negative controls. For contradictory results (e.g., varying IC₅₀ values), validate via orthogonal assays (e.g., SPR vs. MST) and assess compound purity via HPLC. Statistical analysis (e.g., ANOVA) identifies outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.